2-(4-fluoro-N-methylsulfonylanilino)-N-(2-pyridin-2-ylsulfanylethyl)acetamide
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Overview
Description
2-(4-fluoro-N-methylsulfonylanilino)-N-(2-pyridin-2-ylsulfanylethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a complex structure with functional groups such as fluoro, methylsulfonyl, anilino, pyridinyl, and thioether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluoro-N-methylsulfonylanilino)-N-(2-pyridin-2-ylsulfanylethyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the anilino intermediate: Reacting 4-fluoroaniline with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-fluoro-N-methylsulfonylaniline.
Formation of the pyridinyl intermediate: Reacting 2-bromoethyl pyridine with thiourea to form 2-pyridin-2-ylsulfanylethylamine.
Coupling reaction: Combining the two intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluoro-N-methylsulfonylanilino)-N-(2-pyridin-2-ylsulfanylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its functional groups.
Medicine: Potential therapeutic applications due to its structural features that may interact with biological targets.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluoro-N-methylsulfonylanilino)-N-(2-pyridin-2-ylsulfanylethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-N-methylsulfonylanilino)-N-(2-pyridin-2-ylsulfanylethyl)acetamide: Similar structure with a chloro group instead of a fluoro group.
2-(4-fluoro-N-methylsulfonylanilino)-N-(2-pyridin-2-ylsulfanylethyl)propionamide: Similar structure with a propionamide group instead of an acetamide group.
Uniqueness
The uniqueness of 2-(4-fluoro-N-methylsulfonylanilino)-N-(2-pyridin-2-ylsulfanylethyl)acetamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(2-pyridin-2-ylsulfanylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S2/c1-25(22,23)20(14-7-5-13(17)6-8-14)12-15(21)18-10-11-24-16-4-2-3-9-19-16/h2-9H,10-12H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWGVJOKXRPNFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCSC1=CC=CC=N1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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